Saikosaponin H

Description

Properties

IUPAC Name |

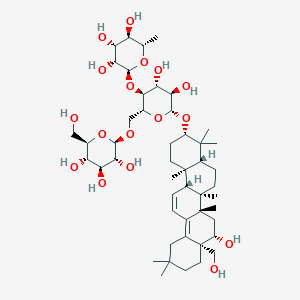

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMYPPFWASOJX-XMRFJGCSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Unveiling of Saikosaponin H: A Technical Guide to Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin H, a complex triterpenoid saponin, represents a class of natural products with significant therapeutic potential. The precise determination of its molecular structure is paramount for understanding its bioactivity, mechanism of action, and for enabling synthetic efforts. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation and confirmation of this compound and its congeners. It details the experimental protocols for isolation, purification, and advanced spectroscopic analysis, and presents data in a structured format to aid in comparative studies. Furthermore, this guide visualizes the logical workflows and potential biological interactions, offering a foundational resource for researchers in natural product chemistry and drug development.

Introduction to this compound

This compound is a triterpenoid saponin belonging to the oleanane-type. It is characterized by a pentacyclic aglycone core glycosidically linked to a sugar moiety. The complete chemical structure, as determined by spectroscopic methods, is formally named (2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol.[1] Its molecular formula is C48H78O17, corresponding to a molecular weight of 927.1 g/mol .[1] The elucidation of such a complex structure requires a systematic approach involving isolation from its natural source, followed by a suite of advanced analytical techniques.

Isolation and Purification of Saikosaponins

The initial step in the structure elucidation of any natural product is its isolation in a pure form. Saikosaponins are typically extracted from the roots of Bupleurum species. The following is a generalized, multi-step protocol for the isolation and purification of saikosaponins like this compound.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered root material of the source plant is subjected to solvent extraction. A common method involves refluxing with 70% ethanol containing a small amount of ammonia (e.g., 0.05%) to improve the extraction efficiency of acidic saponins.[2] The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and finally water-saturated n-butanol.[2] The saikosaponin fraction is typically enriched in the n-butanol layer.

-

-

Chromatographic Separation:

-

Sephadex LH-20 Chromatography: The n-butanol extract is subjected to gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol. This step is effective in removing pigments and other classes of compounds.[3][4]

-

High-Speed Counter-Current Chromatography (HSCCC): For further fractionation, HSCCC can be employed. A typical two-phase solvent system for saikosaponins is n-butanol-acetic acid-water.[3][4]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain individual saikosaponins in high purity is achieved by preparative HPLC on a C18 column with a gradient elution of acetonitrile and water.[3][4]

-

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of complex organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified saikosaponin is dissolved in 0.5 mL of a deuterated solvent, typically methanol-d4 (CD3OD) or pyridine-d5 (C5D5N), in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

Data Presentation: Illustrative NMR Data

Table 1: Illustrative ¹³C NMR Data for the Aglycone Moiety of a Saikosaponin (e.g., Saikosaponin A type)

| Carbon No. | Chemical Shift (δC, ppm) | Carbon Type |

| 1 | 38.5 | CH2 |

| 2 | 26.4 | CH2 |

| 3 | 88.7 | CH |

| 4 | 39.2 | C |

| 5 | 55.6 | CH |

| ... | ... | ... |

| 28 | 74.2 | CH2 |

| 29 | 33.0 | CH3 |

| 30 | 23.6 | CH3 |

Table 2: Illustrative ¹H NMR Data for the Sugar Moieties of a Saikosaponin

| Proton | Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |

| Glc-1' | 4.45 | d | 7.8 |

| Fuc-1'' | 5.20 | d | 3.5 |

| Rha-1''' | 4.80 | br s |

Data is illustrative and based on typical values for saikosaponins. d = doublet, br s = broad singlet. Glc = Glucose, Fuc = Fucose, Rha = Rhamnose.

Structure Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A common setup is Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-Q-TOF-MS).[5]

-

Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes, as different structural information can be obtained from each.

-

Analysis:

-

Full Scan MS: Determines the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the aglycone and the sequence of the sugar units.

-

Data Presentation: Illustrative MS/MS Fragmentation Data

The fragmentation of saponins in MS/MS typically involves the sequential loss of sugar residues from the glycosidic chain.

Table 3: Illustrative MS/MS Fragmentation of a Saikosaponin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 925.5 [M-H]⁻ | 763.4 | 162 | Loss of a hexose unit (e.g., Glucose) |

| 763.4 | 617.3 | 146 | Loss of a deoxyhexose unit (e.g., Rhamnose) |

| 617.3 | 455.2 | 162 | Loss of a second hexose unit |

| 455.2 | - | - | Aglycone fragment |

Data is illustrative. The exact fragmentation pattern depends on the specific structure and MS conditions.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, saikosaponins, in general, are known to exert a variety of pharmacological effects, including anti-inflammatory, anti-viral, and anti-tumor activities. These effects are often mediated through the modulation of key cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a saikosaponin, leading to an anti-inflammatory response.

Conclusion

The structure elucidation of this compound is a complex undertaking that relies on a synergistic combination of chromatographic separation techniques and sophisticated spectroscopic methods. This technical guide has outlined the established experimental protocols and logical workflows that form the cornerstone of natural product chemistry. While the specific spectral data for this compound remains elusive in publicly accessible literature, the principles and illustrative data presented herein provide a robust framework for researchers engaged in the discovery and characterization of novel saikosaponins. The continued investigation into these compounds is crucial for unlocking their full therapeutic potential.

References

- 1. This compound | C48H78O17 | CID 21636280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Saikosaponin derivatives from Bupleurum wenchuanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

aikosaponin H chemical properties and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aikosaponin H is a triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. As a member of the saikosaponin family, it shares a common oleanane-type aglycone structure. This technical guide provides a detailed summary of the known chemical properties and molecular formula of aikosaponin H, alongside generalized experimental protocols for the characterization of saikosaponins. Due to the limited availability of specific experimental data for aikosaponin H in public literature, this document also presents a representative signaling pathway affected by other saikosaponins to fulfill the visualization requirement.

Chemical Properties and Molecular Formula

Aikosaponin H is characterized by the molecular formula C48H78O17 and a molecular weight of 927.12 g/mol .[1][2][3] It is soluble in dimethyl sulfoxide (DMSO).[4] For optimal stability, it is recommended to store aikosaponin H at -20°C.[4]

Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C48H78O17 | [1][2][3] |

| Molecular Weight | 927.12 g/mol | [1][2] |

| Solubility | Soluble in DMSO | [4] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of saikosaponins is heavily reliant on 1D and 2D NMR techniques.

-

Sample Preparation: A few milligrams of the purified saponin are typically dissolved in a deuterated solvent such as DMSO-d6 or methanol-d4.

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra provide information on the chemical environment of protons, including the anomeric protons of the sugar moieties and protons of the aglycone.

-

¹³C NMR spectra reveal the number and types of carbon atoms present in the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the assignment of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the connectivity of the sugar units and their linkage to the aglycone.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of saikosaponins.

-

Ionization Techniques: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes, to generate molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ions provides characteristic fragment ions. The fragmentation pattern reveals information about the sugar sequence through the loss of sugar residues and provides insights into the structure of the aglycone.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the separation and quantification of saikosaponins from complex mixtures.

-

Stationary Phase: Reversed-phase columns, such as C18, are typically used.

-

Mobile Phase: A gradient elution system consisting of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol is commonly employed.

-

Detection: UV detection is often used, although some saikosaponins have weak chromophores. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for universal detection.

Saikosaponin Signaling Pathway

While specific signaling pathways for aikosaponin H have not been detailed in the available literature, other saikosaponins, such as saikosaponin A and D, have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a generalized representation of how a saikosaponin might inhibit this pathway.

Caption: Generalized signaling pathway showing saikosaponin inhibition of NF-κB activation.

References

- 1. Saikosaponin derivatives from Bupleurum wenchuanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of saikosaponin derivatives in Radix bupleuri and in pharmaceuticals of the chinese multiherb remedy xiaochaihu-tang using liquid chromatographic tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative 1H NMR for the Direct Quantification of Saikosaponins in Bupleurum chinense DC - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Saikosaponin H: A Technical Guide for Researchers

A comprehensive overview of the Saikosaponin family, with a focused exploration of the anticipated biological activities and research methodologies for the novel triterpenoid glycoside, Saikosaponin H.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of a Novel Saikosaponin

Saikosaponins, a diverse group of oleanane-type triterpenoid saponins isolated from the roots of Bupleurum species, have a long history in traditional medicine and are the subject of extensive modern pharmacological research.[1][2][3] These compounds are renowned for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[4][5] While saikosaponins A, D, and B2 have been the focus of numerous studies, the novel this compound remains a largely unexplored entity.[6][7]

This technical guide addresses the current knowledge gap by providing a comprehensive framework for researchers interested in the biological activities of this compound. Although direct experimental data on this compound is limited, this document extrapolates from the well-established pharmacology of its chemical relatives to propose potential therapeutic applications and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource to accelerate the discovery and development of this compound as a potential therapeutic agent.

General Biological Activities of Saikosaponins: A Family Portrait

The diverse pharmacological effects of saikosaponins are a testament to their complex structures and multifactorial mechanisms of action.[2] A broad spectrum of in vitro and in vivo studies have demonstrated their therapeutic potential across various disease models.[8]

Table 1: Summary of Key Biological Activities of Prominent Saikosaponins

| Biological Activity | Key Saikosaponins | Summary of Effects |

| Anti-inflammatory | Saikosaponin A, D | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), suppression of NF-κB and MAPK signaling pathways.[4][8][9] |

| Anti-cancer | Saikosaponin A, D, B2 | Induction of apoptosis and cell cycle arrest, inhibition of tumor cell proliferation, migration, and invasion.[4][9][10] |

| Antiviral | Saikosaponin B2 | Inhibition of viral entry and replication.[5] |

| Immunomodulatory | Saikosaponin D | Suppression of T lymphocyte activation.[4] |

| Hepatoprotective | Saikosaponin D | Attenuation of liver injury by reducing inflammatory responses.[10] |

| Neuroprotective | Total Saikosaponins | Potential antidepressant effects observed in animal models.[11] |

Proposed Signaling Pathways for this compound

Based on the mechanisms of action of other saikosaponins, it is plausible that this compound will modulate key cellular signaling pathways involved in inflammation and cancer. The following diagrams illustrate these anticipated pathways.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Caption: Proposed Anti-cancer Mechanisms of this compound.

Experimental Protocols for Investigating this compound

The following protocols are adapted from studies on related saikosaponins and provide a robust starting point for characterizing the biological activities of this compound.

In Vitro Anti-inflammatory Activity

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform western blotting to determine the expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

In Vitro Anti-cancer Activity

Objective: To evaluate the cytotoxic and apoptotic effects of this compound on human cancer cell lines.

Methodology:

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer, MCF-7 for breast cancer).

-

Cell Viability Assay: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. Assess cell viability using the MTT or WST-1 assay. Calculate the IC50 value.

-

Apoptosis Assay: Treat cells with this compound at its IC50 concentration. Stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify apoptosis.

-

Cell Cycle Analysis: Treat cells with this compound, fix them in ethanol, and stain with PI. Analyze the cell cycle distribution by flow cytometry.

-

Western Blot Analysis: Investigate the expression of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspases.

Quantitative Analysis

Objective: To develop and validate a method for the quantification of this compound in biological matrices or herbal preparations.

Methodology:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).[6][7]

-

Column: A C18 column is typically used for the separation of saikosaponins.[6]

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like acetic acid) and acetonitrile is commonly employed.[6][7]

-

Sample Preparation: Solid-phase extraction (SPE) can be utilized to purify and concentrate saikosaponins from complex matrices.[6]

-

Validation: The method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.

Quantitative Data for Related Saikosaponins

The following tables summarize key quantitative data from studies on Saikosaponin A, D, and B2, which can serve as a benchmark for future studies on this compound.

Table 2: In Vitro Anti-cancer Activity of Saikosaponin D

| Cell Line | Assay | Parameter | Value | Reference |

| SMMC-7721 (Liver Cancer) | MTT | IC50 (48h) | ~5 µg/mL | [10] |

| HepG2 (Liver Cancer) | MTT | IC50 (48h) | ~7.5 µg/mL | [10] |

| A549 (Lung Cancer) | Trypan Blue Exclusion | IC50 (72h) | 1.8 µM | [9] |

Table 3: In Vivo Anti-inflammatory Activity of Total Saikosaponins

| Animal Model | Treatment | Effect | Reference |

| PMA-induced mouse ear edema | Topical application | Potent anti-inflammatory effects | [8] |

Conclusion and Future Directions

While this compound remains a frontier in phytochemical research, the extensive body of knowledge on the saikosaponin family provides a clear and promising path for its investigation. The proposed biological activities, signaling pathways, and experimental protocols outlined in this guide are intended to catalyze research into this novel compound. Future studies should focus on the isolation and purification of this compound, followed by a systematic evaluation of its pharmacological properties using the methodologies described. Such research holds the potential to uncover a new therapeutic agent with significant clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saikosaponins: A Review of Structures and Pharmacological Activities | Semantic Scholar [semanticscholar.org]

- 3. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological Experimental Study of the Anti-Depressant Effect of Total Saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Saikosaponin H: A Technical Guide to Its Discovery, Isolation, and Characterization from Radix Bupleuri

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radix Bupleuri, the dried root of Bupleurum species, has a long-standing history in traditional medicine, particularly in East Asia, for treating a wide range of ailments, including inflammation, fever, and liver disorders.[1] The primary bioactive constituents responsible for its therapeutic effects are a class of triterpenoid saponins known as saikosaponins.[1][2] Among the diverse array of saikosaponins, Saikosaponin H (SS-H) has been identified as a notable, albeit less studied, component. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering valuable insights for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Structure

This compound is a triterpenoid saponin with the chemical formula C48H78O17. Its structure has been elucidated through spectroscopic analysis. It is noteworthy that this compound can be formed through the conversion of Saikosaponin C under mildly acidic conditions or upon heating, suggesting it may be a secondary product formed during extraction and processing of Radix Bupleuri.

Isolation and Purification of this compound

The isolation of this compound from Radix Bupleuri involves a multi-step process that begins with the extraction of total saikosaponins from the plant material, followed by chromatographic techniques to separate the individual saponins.

Experimental Protocol: Extraction and Preliminary Separation

A general protocol for the extraction and initial purification of total saikosaponins, which would contain this compound, is outlined below.

1. Plant Material Preparation:

-

Dried roots of Bupleurum species are pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

Solvent Extraction: The powdered Radix Bupleuri is typically extracted with an organic solvent. A common method involves percolation or reflux extraction with an alkaline ethanol or methanol solution.[3] The use of an alkaline solvent can enhance the extraction efficiency of saikosaponins.

-

Ultrasonic-Assisted Extraction (UAE): To improve extraction yield and reduce extraction time, UAE can be employed. This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds.

3. Concentration:

-

The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract rich in saikosaponins.

4. Purification using Macroporous Resin Chromatography:

-

The crude extract is redissolved and subjected to column chromatography using macroporous adsorbent resins.

-

The column is first washed with water to remove polar impurities.

-

Subsequently, elution with a gradient of ethanol-water solutions allows for the separation of saikosaponins from other components. The fraction containing the total saikosaponins is collected.

dot

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final isolation of this compound from the total saikosaponin fraction is achieved using preparative high-performance liquid chromatography (Prep-HPLC).

1. Column: A reversed-phase C18 column is typically used for the separation of saikosaponins.

2. Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is commonly employed. The gradient is optimized to achieve baseline separation of this compound from other closely related saikosaponins.

3. Detection: A UV detector is used to monitor the elution profile, and fractions corresponding to the this compound peak are collected.

4. Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and mass spectrometry (MS).

Quantitative Analysis

The quantification of this compound in Radix Bupleuri extracts and its preparations can be performed using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).

Table 1: HPLC-CAD Parameters for this compound Quantification

| Parameter | Specification |

| Column | Waters CORTECS C18 (4.6 mm × 150 mm, 2.7 μm) |

| Mobile Phase | Gradient of 0.01% acetic acid in water and acetonitrile |

| Detector | Charged Aerosol Detector (CAD) |

| Confirmation | Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (LC-Q-Orbitrap HRMS) |

Biological Activities and Signaling Pathways (Hypothesized)

While specific in-depth studies on the biological activities of isolated this compound are limited, based on the known pharmacological effects of other major saikosaponins like Saikosaponin A (SSa) and Saikosaponin D (SSd), it is plausible that this compound also possesses anti-inflammatory and anti-cancer properties.[1][4] These effects are often mediated through the modulation of key signaling pathways.

Potential Anti-Inflammatory Mechanisms

Many saikosaponins exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Potential Anti-Cancer Mechanisms

The anti-cancer activities of saikosaponins are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. These effects can be mediated through various signaling pathways, including those involving p53, caspases, and the Bcl-2 family of proteins.

Future Perspectives

This compound remains a relatively under-investigated compound within the saikosaponin family. Future research should focus on:

-

Preparative Isolation: Developing optimized and scalable protocols for the isolation of high-purity this compound to enable comprehensive biological studies.

-

Pharmacological Screening: Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of this compound, including its potential anti-inflammatory, anti-cancer, and immunomodulatory effects.

-

Mechanism of Action: Investigating the molecular mechanisms and specific signaling pathways modulated by this compound to understand its therapeutic potential.

-

Structure-Activity Relationship: Comparing the biological activities of this compound with other saikosaponins to establish structure-activity relationships, which can guide the development of novel therapeutic agents.

The exploration of this compound holds promise for the discovery of new lead compounds for drug development, further unlocking the therapeutic potential of Radix Bupleuri.

References

- 1. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Saponins from Chinese Medicines as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The In Vitro and In Vivo Effects of Saikosaponins with a Focus on the State of Research for Saikosaponin H

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide provides a comprehensive overview of the biological activities of saikosaponins, it is important to note that the vast majority of published research focuses on Saikosaponin A, B2, and D. Specific experimental data on the in vitro and in vivo effects of Saikosaponin H is currently limited in publicly accessible scientific literature. This document summarizes the well-documented effects of major saikosaponins to provide a foundational understanding of this class of compounds and highlights the current knowledge gap regarding this compound.

Introduction

Saikosaponins are a diverse group of triterpenoid saponins isolated from the roots of Bupleurum species, which are prominent herbs in Traditional Chinese Medicine. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects. This technical guide provides a detailed overview of the in vitro and in vivo effects of the most studied saikosaponins, with the aim of providing a framework for understanding the potential activities of less-characterized members of this family, such as this compound.

In Vitro Effects of Major Saikosaponins (A, B2, and D)

The in vitro effects of saikosaponins have been extensively studied across various cell lines, demonstrating their potent bioactivities. These effects are summarized below.

Anti-Cancer Activity

Saikosaponins A, B2, and D have demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Table 1: In Vitro Anti-Cancer Effects of Major Saikosaponins

| Saikosaponin | Cell Line(s) | Assay | Key Findings | Reference(s) |

| Saikosaponin A | HeLa, Siha, SKOV3, A549 | LDH Release | Sensitizes cancer cells to cisplatin-induced cell death. | [1] |

| Saikosaponin A | T cells | MTT, PI Staining, Annexin V/PI | Inhibits proliferation, induces G0/G1 cell cycle arrest, and promotes apoptosis. | [2][3] |

| Saikosaponin B2 | Liver Cancer Cells | Western Blot | Inhibits proliferation and induces apoptosis by targeting the MACC1/c-Met/Akt signaling pathway. | [4] |

| Saikosaponin D | DU145 (Prostate Cancer) | Not Specified | Induces apoptosis via the intrinsic pathway and causes G0/G1 cell cycle arrest. | [5] |

| Saikosaponin D | Non-Small Cell Lung Cancer | CCK-8, Flow Cytometry | Inhibits proliferation and induces apoptosis. | [4] |

Anti-Inflammatory Activity

Saikosaponins exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.

Table 2: In Vitro Anti-Inflammatory Effects of Major Saikosaponins

| Saikosaponin | Cell Line(s) | Key Findings | Reference(s) |

| Saikosaponin A | RAW 264.7 Macrophages | Inhibits LPS-induced production of pro-inflammatory cytokines by suppressing the MAPK and NF-κB signaling pathways. | [6] |

| Saikosaponin A | Human Osteoarthritis Chondrocytes | Inhibits IL-1β-induced inflammatory mediators by activating LXRα and inhibiting the NF-κB pathway. | [7] |

| Saikosaponin D | RAW264.7 Macrophages | Inhibits LPS-induced iNOS, COX-2, and pro-inflammatory cytokines by blocking NF-κB activation. | [5] |

Antiviral Activity

Certain saikosaponins have been shown to possess antiviral properties.

Table 3: In Vitro Antiviral Effects of Saikosaponins

| Saikosaponin | Virus | Cell Line(s) | Assay | Key Findings | Reference(s) |

| Saikosaponin B2 | Human Coronavirus 229E | Fetal Human Lung Fibroblast (MRC-5) | XTT Assay | IC50 of 1.7 ± 0.1 µmol/L. Inhibits viral attachment and penetration. | [8][9][10] |

| Saikosaponin A | Human Coronavirus 229E | Fetal Human Lung Fibroblast (MRC-5) | XTT Assay | CC50 of 228.1 ± 3.8 µmol/L. | [8][9][10] |

In Vivo Effects of Major Saikosaponins (A and D)

In vivo studies in animal models have corroborated the therapeutic potential of saikosaponins observed in vitro.

Anti-Cancer Activity

Table 4: In Vivo Anti-Cancer Effects of Major Saikosaponins

| Saikosaponin | Animal Model | Tumor Model | Dosage and Administration | Key Findings | Reference(s) |

| Saikosaponin A | Mice | Orthotopic 4T1 breast cancer and subcutaneous HCT-15 xenograft | Not specified | Suppressed angiogenesis and tumor growth. | |

| Saikosaponin D | Mice | Medulloblastoma allograft | 10 mg/kg, ip | Inhibited tumor growth by approximately 70%. | |

| Saikosaponin D | Mice | HSVtk/Hep3B xenograft | 10 mg/kg, ip every other day | Reduced tumor growth and improved sensitivity to chemotherapy. |

Anti-Inflammatory Activity

Table 5: In Vivo Anti-Inflammatory Effects of Major Saikosaponins

| Saikosaponin | Animal Model | Inflammation Model | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Saikosaponin 1 and 2 | Mice | Phorbol myristate acetate (PMA)-induced ear edema | Exerted potent anti-inflammatory effects. |[2] | | Saikosaponin A | Rats | Sepsis (cecal ligation and puncture) | Suppressed TNF-α and IL-6 concentrations in the intestines by inhibiting the NOD2-mediated NF-κB pathway. | |

Signaling Pathways Modulated by Saikosaponins

Saikosaponins exert their diverse biological effects by modulating a complex network of intracellular signaling pathways.

Apoptosis and Cell Cycle Regulation

Saikosaponins, particularly A and D, are potent inducers of apoptosis and can arrest the cell cycle in cancer cells. This is often mediated through the regulation of Bcl-2 family proteins, activation of caspases, and modulation of cell cycle-related proteins like cyclins and cyclin-dependent kinases (CDKs).

Inflammatory Signaling Pathways

A key mechanism of the anti-inflammatory action of saikosaponins is the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.

Protocol:

-

Lysate Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The existing body of research provides compelling evidence for the therapeutic potential of saikosaponins, particularly Saikosaponin A, B2, and D, in the context of cancer and inflammatory diseases. These compounds exert their effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and inflammation.

However, a significant knowledge gap exists regarding the specific biological activities of this compound. While analytical methods for its detection and quantification have been developed, its in vitro and in vivo effects, mechanism of action, and therapeutic potential remain largely unexplored.

Future research should prioritize the systematic investigation of this compound. This would involve:

-

In vitro screening: Evaluating the cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound in a panel of relevant cell lines.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound using techniques such as Western blotting, reporter assays, and transcriptomic analysis.

-

In vivo studies: Assessing the efficacy and safety of this compound in appropriate animal models of cancer and inflammation.

A thorough investigation of this compound will not only contribute to a more complete understanding of the pharmacological diversity of the saikosaponin family but may also lead to the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. The effects of saikosaponin on macrophage functions and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saikosaponin-d Suppresses COX2 Through p-STAT3/C/EBPβ Signaling Pathway in Liver Cancer: A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational assessment of saikosaponins as adjuvant treatment for COVID-19: molecular docking, dynamics, and network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Saikosaponin H: An Evaluation of Therapeutic Potential

To our valued research community:

Initial investigations into the therapeutic potential of Saikosaponin H have revealed that while this compound is chemically identified (CAS No. 91990-63-5), there is a notable absence of substantive research into its biological activities and therapeutic effects in publicly available scientific literature.[1][][3][4]

In light of this, and to provide a comprehensive and data-rich resource, this guide will focus on the extensively studied and therapeutically significant members of the saikosaponin family: Saikosaponin A (SSa), Saikosaponin D (SSd), and Saikosaponin B2 (SSb2) . These compounds have been the subject of numerous in vitro and in vivo studies, elucidating their mechanisms of action and potential applications in various disease models.[5][6][7]

This technical guide will synthesize the available evidence for these key saikosaponins, adhering to the original request for in-depth data presentation, detailed experimental protocols, and visualization of molecular pathways.

Overview of Key Saikosaponins

Saikosaponins are triterpene saponin glycosides derived from the roots of Bupleurum species, a staple in traditional Chinese medicine for its anti-inflammatory, antipyretic, and hepatoprotective properties.[1][6] Over 100 different saikosaponins have been identified, with SSa, SSd, and SSb2 being among the most pharmacologically active.[5][6] Their therapeutic effects span anti-inflammatory, anti-cancer, antiviral, and immunomodulatory activities.[5][7]

Quantitative Data on Therapeutic Effects

The following tables summarize the quantitative data from various studies on the therapeutic effects of Saikosaponin A, D, and B2.

Table 1: Anti-Inflammatory and Immunomodulatory Effects

| Saikosaponin | Model/Cell Line | Concentration/Dosage | Key Quantitative Findings | Reference |

| SSa | LPS-stimulated RAW 264.7 cells | 3.125 – 12.5 μM | Dose-dependently decreased COX-2, iNOS, TNF-α, IL-1β, IL-6 production. | [4] |

| SSa | IL-1β-stimulated osteoarthritis chondrocytes | 5 – 15 μM | Significantly inhibited PGE2, MMP-1, and MMP-13 production. | [4] |

| SSa | Male BALB/c mice with LPS-induced lung injury | 5 – 20 mg/kg | Reduced MPO activity, TNF-α, and IL-1β levels in a dose-dependent manner. | [4] |

| SSd | PMA-triggered murine T lymphocytes | Not specified | Suppressed T lymphocyte activation. | [1] |

| SSa and SSd | LPS-stimulated RAW264.7 cells | Not specified | Suppressed production of TNF-α and IL-6. | [1] |

Table 2: Anti-Cancer Effects

| Saikosaponin | Cancer Cell Line | Concentration | Key Quantitative Findings | Reference |

| SSd | Non-small cell lung cancer (A549 & H1299) | 20 µM | Increased G0/G1 phase cells from 33.93% to 53.46% in A549. Apoptotic cells (early & late) in A549 reached 29.14% and 20.06% respectively. | [8] |

| SSd | Anaplastic thyroid cancer (8305C, ARO, SW1736) | 10, 15, 20 μmol/L | Caused G1-phase cell cycle arrest and increased cell death after 24h. | [9] |

| SSb2 | B16 melanoma cells | 60–100 μM | Induced apoptosis. | [1] |

| SSb2 | B16 melanoma cells | 5 μM (chronic) | Induced differentiation rather than apoptosis. | [1] |

| SSb2 | HepG2 liver cancer cells | 40 or 80 mg/L | Inhibited mRNA and protein expression of MACC1 and c-Met. | [10] |

Table 3: Antiviral Effects

| Saikosaponin | Virus | Cell Line | IC50 / Concentration | Key Quantitative Findings | Reference |

| SSb2 | Human Coronavirus 229E (HCoV-229E) | Not specified | IC50 = 1.7 ± 0.1 µmol/L | Strongest antiviral activity among tested saikosaponins (A, B2, C, D). | [11] |

| SSa | Human Coronavirus 229E (HCoV-229E) | Not specified | CC50 = 228.1 ± 3.8 µmol/L | Selectivity Index (SI) = 26.6. | [11] |

| SSb2 | Human Coronavirus 229E (HCoV-229E) | Not specified | CC50 = 383.3 ± 0.2 µmol/L | Selectivity Index (SI) = 221.9. | [11] |

| SSb2 | Human Coronavirus 229E (HCoV-229E) | Not specified | 6 µmol/L | Significantly inhibited viral infection when added pre-, co-, and post-infection. | [11] |

Key Signaling Pathways in Saikosaponin Action

The therapeutic effects of saikosaponins are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Saikosaponins A and D are potent inhibitors of the NF-κB pathway, which is a critical regulator of inflammatory responses. They prevent the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.[1][5]

MAPK Signaling Pathway

The anti-atherosclerotic effects of saikosaponins are linked to the inhibition of the p38 and JNK MAPK signaling pathways.[1] By suppressing these pathways, saikosaponins can inhibit oxidized low-density lipoprotein (ox-LDL)-induced injury and apoptosis in human umbilical vein endothelial cells (HUVECs).[1]

STAT3 Signaling Pathway

Saikosaponin D has been shown to exert its anti-cancer effects in non-small cell lung cancer and hepatocellular carcinoma by inhibiting the STAT3 pathway.[8] SSd significantly reduces the phosphorylation of STAT3, which in turn downregulates the expression of downstream targets involved in cell proliferation and survival, such as COX-2.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Cells (e.g., SMMC-7721, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and grown to ~70% confluency.

-

Cells are treated with varying concentrations of the saikosaponin (e.g., SSd at 2.5, 5.0, 10.0, and 15.0 µg/ml) for 24, 48, or 72 hours.

-

Freshly prepared MTT solution is added to each well and incubated for 4 hours.

-

The supernatant is discarded, and 150 µl of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 490 or 570 nm) to determine cell viability.

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry:

-

Cells (e.g., A549, H1299) are treated with the saikosaponin (e.g., SSd up to 20 µM) for 24 hours.

-

For apoptosis analysis, cells are harvested, washed, and double-stained with Annexin V-FITC and Propidium Iodide (PI).

-

For cell cycle analysis, cells are fixed in ethanol and stained with PI containing RNase.

-

The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

-

Western Blot Analysis

-

Cells are treated with the saikosaponin for a specified time.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, cleaved caspase-3, β-actin) overnight at 4°C.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Animal Studies

-

LPS-Induced Acute Lung Injury in Mice:

-

Male BALB/c mice are used.

-

Mice are treated with the saikosaponin (e.g., SSa at 5, 10, 20 mg/kg) intravenously or intraperitoneally.

-

After a set time (e.g., 1 hour), acute lung injury is induced by intratracheal instillation of lipopolysaccharide (LPS).

-

After a further period (e.g., 6 or 12 hours), mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Inflammatory markers such as myeloperoxidase (MPO) activity, and cytokine levels (TNF-α, IL-1β) are measured in the BALF and lung tissue homogenates.[4]

-

-

Tumor Xenograft Model:

-

Cancer cells (e.g., H22 sarcoma cells) are subcutaneously injected into nude mice.

-

Once tumors reach a certain volume, mice are randomly assigned to treatment groups.

-

The saikosaponin (e.g., SSb2) is administered (e.g., intraperitoneally) at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the experiment, tumors are excised, weighed, and processed for histological (e.g., H&E staining) and molecular analysis (e.g., western blotting of key pathway proteins).[10]

-

Conclusion and Future Directions

Saikosaponins A, D, and B2 have demonstrated significant therapeutic potential across a range of preclinical models. Their ability to modulate key signaling pathways involved in inflammation, cancer cell proliferation, and viral replication underscores their promise as lead compounds for drug development.

Future research should focus on:

-

Elucidating the therapeutic potential of less-studied saikosaponins, including this compound.

-

Conducting comprehensive pharmacokinetic and toxicological studies to establish safe and effective dosing regimens.

-

Utilizing medicinal chemistry approaches to optimize the structure of saikosaponins to enhance their efficacy and reduce potential side effects.

-

Exploring the synergistic effects of saikosaponins with existing therapeutic agents.

This technical guide provides a foundational overview of the therapeutic potential of key saikosaponins, offering valuable insights for researchers and drug development professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | C48H78O17 | CID 21636280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Saikosaponin H: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin H is a bioactive triterpenoid saponin found in the roots of several species of the Bupleurum genus, commonly known as Radix Bupleuri. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various Bupleurum species. It further outlines established methodologies for the extraction and purification of saikosaponins, with a focus on techniques applicable to the isolation of this compound. Additionally, this guide delves into the known biological activities of saikosaponins, particularly their influence on key cellular signaling pathways such as NF-κB and MAPK, while also highlighting the current state of knowledge regarding the specific mechanisms of this compound. Quantitative data on saikosaponin content from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow diagrams are provided to facilitate replication and further research in the pursuit of therapeutic applications for this promising natural compound.

Natural Sources of this compound

This compound is a constituent of Radix Bupleuri, the dried root of plants belonging to the Bupleurum genus (Apiaceae family). While numerous Bupleurum species are used in traditional medicine, the most commonly cited sources for saikosaponins include Bupleurum chinense DC., Bupleurum scorzonerifolium Willd., and Bupleurum falcatum L.[1][2][3]. The concentration of individual saikosaponins, including this compound, can vary significantly depending on the plant species, geographical origin, and cultivation conditions[1].

While specific quantitative data for this compound across different Bupleurum species is not extensively documented in comparative studies, analyses of commercial herbal preparations provide some insight into its content. For instance, a study on Xiaochaihu Granules, a traditional Chinese medicine formulation, reported the quantitative analysis of seven saikosaponins, including this compound[4].

Table 1: Quantitative Analysis of Saikosaponins in Xiaochaihu Granules

| Saikosaponin | Average Content (mg/package) |

| Saikosaponin B2 | > Saikosaponin B1 |

| Saikosaponin B1 | > Saikosaponin A |

| Saikosaponin A | > this compound |

| This compound | ≥ Saikosaponin G |

| Saikosaponin G | > Saikosaponin I |

| Saikosaponin I | > Saikosaponin C |

Source: Adapted from a study on the quantitative determination of 7 saikosaponins in Xiaochaihu Granules by HPLC-CAD. The exact numerical values were presented in a bar chart in the source and are represented here in descending order of abundance.[4]

To provide a broader context of saikosaponin content, the following tables summarize the quantitative data for other major saikosaponins in different Bupleurum species. This information is valuable for researchers targeting the extraction of a range of saikosaponins, including this compound.

Table 2: Content of Major Saikosaponins in Different Bupleurum Species

| Species | Saikosaponin A (mg/g) | Saikosaponin C (mg/g) | Saikosaponin D (mg/g) | Total Saikosaponins (mg/g) |

| B. falcatum 'Mishima' | 7.46 | - | - | 12.82 |

| B. falcatum | 4.85 | 1.82 | - | 6.70 |

| B. latissimum | - | 3.52 | - | 4.90 |

Source: Adapted from a study determining saikosaponin content by HPLC analysis. Note: '-' indicates data not provided in the source.[2][5]

Table 3: Yield of Major Saikosaponins from Bupleuri Radix using Optimized Ultrasonic-Assisted Extraction

| Saikosaponin | Yield (%) |

| Saikosaponin D | 3.02 |

| Saikosaponin A | 1.18 |

| Saikosaponin C | 1.02 |

| Saikosaponin F | 0.44 |

| Saikosaponin E | 0.38 |

| Saikosaponin B2 | 0.26 |

| Saikosaponin B1 | 0.11 |

Source: Adapted from a study on the simultaneous extraction and analysis of seven major saikosaponins from Bupleuri Radix.[6]

Extraction and Purification of this compound

The extraction and purification of this compound are typically performed as part of a broader process to isolate total saikosaponins from Radix Bupleuri. The following sections detail a general methodology that can be adapted for the specific isolation of this compound, likely requiring further chromatographic separation steps.

General Extraction Protocol for Total Saikosaponins

This protocol is based on a patented method for preparing a total saponin extract from Radix Bupleuri which includes this compound[7].

2.1.1. Materials and Reagents

-

Dried roots of Bupleurum species (Radix Bupleuri)

-

Methanol

-

Ammonia solution

-

Macroporous adsorption resin (e.g., D101)

-

Ethanol

-

Deionized water

2.1.2. Experimental Procedure

-

Preparation of Plant Material:

-

The dried roots of Bupleurum are pulverized into a coarse powder.

-

-

Ultrasonic-Assisted Extraction:

-

The powdered Radix Bupleuri is mixed with a solution of methanol and ammonia (e.g., 95:5 v/v) in a solid-to-liquid ratio of 1:25 (g/mL).

-

The mixture is subjected to ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 30°C)[8].

-

The extraction process is repeated, and the supernatants are collected.

-

-

Concentration:

-

The combined extracts are concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

-

Purification by Macroporous Resin Chromatography:

-

The crude extract is redissolved in water and applied to a pre-treated macroporous resin column.

-

The column is washed sequentially with water and then with increasing concentrations of ethanol (e.g., 30%, 70%, and 95%) to elute different fractions.

-

The fraction containing the target saikosaponins (which would include this compound) is collected. This is typically the 70% ethanol fraction.

-

-

Final Concentration and Drying:

-

The collected ethanol fraction is concentrated under reduced pressure and then dried to yield the total saikosaponin extract.

-

2.1.3. Further Purification of this compound

To isolate this compound from the total saikosaponin extract, further chromatographic techniques are necessary. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the method of choice for separating individual saponins with high purity. The specific conditions for preparative HPLC would need to be optimized based on the composition of the extract and the physicochemical properties of this compound.

Analytical Method for Quantification: HPLC-CAD

High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is a reliable method for the simultaneous determination of multiple saikosaponins, including this compound[4].

2.2.1. Chromatographic Conditions

-

Column: Waters CORTECTS C18 column (4.6 mm × 150 mm, 2.7 µm)

-

Mobile Phase: Gradient elution with 0.01% acetic acid in water (A) and acetonitrile (B).

-

Detection: Charged Aerosol Detector (CAD)

Note: The specific gradient program and other parameters should be optimized for the specific analytical setup.

Signaling Pathways and Biological Activity

Saikosaponins exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These effects are largely attributed to their ability to modulate key cellular signaling pathways. While the specific mechanisms of this compound are not yet fully elucidated, the known pathways affected by other major saikosaponins provide a strong foundation for future research.

General Signaling Pathways Modulated by Saikosaponins

3.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Several saikosaponins, including Saikosaponin A and Saikosaponin D, have been shown to inhibit the activation of NF-κB[3][9]. This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2)[3][9].

3.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Saikosaponins have been demonstrated to modulate the MAPK pathway, which can contribute to their anti-inflammatory and anti-cancer effects[9].

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the general extraction workflow and the known signaling pathways modulated by saikosaponins.

Caption: General workflow for the extraction and purification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of saikosaponins in three Bupleurum plants by HPLC analysis [gauravpublications.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Extraction and Analysis of Seven Major Saikosaponins from Bupleuri Radix and the Exploration of Antioxidant Activity and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101062071A - Total saponins from radix bupleuri extract and the preparing method thereof - Google Patents [patents.google.com]

- 8. academicjournals.org [academicjournals.org]

- 9. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Analysis of Saikosaponin H

Introduction

Saikosaponin H is a bioactive triterpenoid saponin found in the roots of Bupleurum species, commonly used in traditional medicine. Accurate and reliable quantification of this compound is crucial for quality control, pharmacological research, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the analysis of this compound. While saikosaponins, including this compound, lack strong UV chromophores, detection at low wavelengths can provide adequate sensitivity for many applications.[1][2][3] For higher sensitivity and specificity, alternative detectors such as Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are recommended.[1][2][4]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the recommended instrumental parameters and chromatographic conditions.

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

| Parameter | Recommended Condition |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |

| Column | C18 reverse-phase column (e.g., Waters CORTECS C18, 4.6 mm × 150 mm, 2.7 µm) |

| Mobile Phase | A: 0.01% Acetic Acid in WaterB: Acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient program. |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30 - 35°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 203 nm or 210 nm |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (0.01% Acetic Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 70 | 30 |

| 55 | 68 | 32 |

| 58 | 10 | 90 |

| 60 | 10 | 90 |

| 61 | 70 | 30 |

| 70 | 70 | 30 |

Note: The gradient may need to be optimized depending on the specific column and HPLC system used to achieve the best separation of this compound from other saikosaponins and matrix components.

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

-

Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1.0 g of powdered Bupleurum root into a flask. Add 50 mL of 70% ethanol.

-

Extract the sample using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue one more time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Purification (Solid Phase Extraction - SPE):

-

Reconstitute the dried extract in 10 mL of water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saikosaponins with 10 mL of methanol.

-

-

Evaporate the methanolic eluate to dryness.

-

Reconstitute the residue in a known volume (e.g., 2 mL) of methanol.

-

Filter the final sample solution through a 0.22 µm syringe filter before HPLC analysis.

3. Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[1] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Typical Results |

| Linearity (r²) | > 0.998 |

| Precision (RSD%) | Intraday: 1.0% - 1.9%Interday: 1.4% - 2.1% |

| Accuracy (Recovery %) | 80% - 109% |

| Limit of Detection (LOD) | Dependent on instrumentation, typically in the low µg/mL range. |

| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the mid µg/mL range. |

Note: The values presented are typical and may vary depending on the specific experimental conditions and instrumentation.

Visualizations

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound using HPLC with UV detection. The method is suitable for the quality control of raw materials and finished products containing Bupleurum species. Adherence to the detailed experimental protocols and method validation procedures will ensure accurate and reliable results. For analyses requiring lower detection limits, coupling the HPLC system with a more sensitive detector like a CAD or MS is recommended.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of saikosaponin derivatives in Radix bupleuri and in pharmaceuticals of the chinese multiherb remedy xiaochaihu-tang using liquid chromatographic tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Saikosaponin H using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin H is a triterpenoid saponin found in the roots of Bupleurum species, which are widely used in traditional medicine. The pharmacological activities of Saikosaponins, including their anti-inflammatory, anti-viral, and immunomodulatory effects, have made them a subject of intense research. Accurate and sensitive quantification of individual Saikosaponins, such as this compound, is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutics. This document provides a detailed LC-MS/MS protocol for the reliable quantification of this compound in biological matrices.

Experimental Protocols

This section details the materials and methods for the quantification of this compound.

Materials and Reagents

-

This compound (purity ≥98%)

-

Digoxin (Internal Standard, IS, purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Biological matrix (e.g., rat plasma, human plasma)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma samples.

-

Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (Digoxin in methanol) to each plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50, v/v).

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent. Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate. Mobile Phase B: Acetonitrile with 0.1% formic acid. Flow Rate: 0.3 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 70 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 30 |

| 8.0 | 30 |

Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Negative. Ion Source Temperature: 500°C. IonSpray Voltage: -4500 V. Curtain Gas: 35 psi. Collision Gas: 9 psi.

Multiple Reaction Monitoring (MRM) Transitions and Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP, V) | Collision Energy (CE, eV) |

| This compound | 925.5 | 763.4 | -120 | -45 |

| This compound (Qualifier) | 925.5 | 457.3 | -120 | -60 |

| Digoxin (IS) | 825.5 | 779.5 | -100 | -35 |

Note: The deprotonated molecule [M-H]⁻ is used as the precursor ion for this compound (Molecular Formula: C48H78O17, Molecular Weight: 927.12)[1][2][3]. The product ions are predicted based on the common fragmentation pattern of saikosaponins, which involves the cleavage of glycosidic bonds.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data is based on typical validation results reported for similar saikosaponin assays.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | ≥ 0.995 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| This compound | 2 (LLOQ) | < 15 | < 15 | 85 - 115 |

| 10 (Low QC) | < 15 | < 15 | 85 - 115 | |

| 100 (Mid QC) | < 15 | < 15 | 85 - 115 | |

| 800 (High QC) | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |

| This compound | Low | 85 - 115 | 85 - 115 |

| Medium | 85 - 115 | 85 - 115 | |

| High | 85 - 115 | 85 - 115 |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Illustrative)

As this compound's specific signaling pathway is a broad research topic, the following is an illustrative example of a common pathway influenced by saponins, such as the NF-κB signaling pathway, which is involved in inflammation.

Caption: Illustrative NF-κB signaling pathway inhibition.

References

- 1. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]